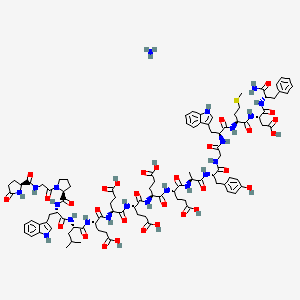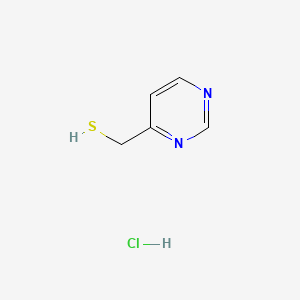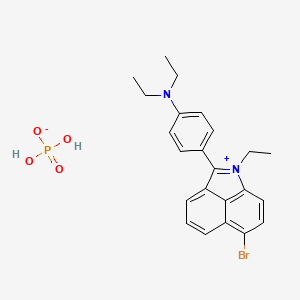
6-Bromo-2-(4-(diethylamino)phenyl)-1-ethylbenz(cd)indolium dihydrogen phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-2-(4-(diethylamino)phenyl)-1-ethylbenz(cd)indolium dihydrogen phosphate is a complex organic compound that belongs to the indolium family. This compound is characterized by the presence of a bromine atom, a diethylamino group, and an indolium core. It is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-(4-(diethylamino)phenyl)-1-ethylbenz(cd)indolium dihydrogen phosphate typically involves multiple steps. One common method includes the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone under acidic conditions to form the indole structure . The bromination of the indole ring can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent . The diethylamino group is introduced through a nucleophilic substitution reaction, often using diethylamine . Finally, the phosphate group is added through a phosphorylation reaction using phosphoric acid or its derivatives .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and can be achieved through techniques such as recrystallization, chromatography, and distillation .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-(4-(diethylamino)phenyl)-1-ethylbenz(cd)indolium dihydrogen phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents like halogens, amines, and alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: N-bromosuccinimide (NBS) for bromination, diethylamine for amination.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted indolium derivatives.
Scientific Research Applications
6-Bromo-2-(4-(diethylamino)phenyl)-1-ethylbenz(cd)indolium dihydrogen phosphate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in the study of biological processes and as a fluorescent probe for imaging applications.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Bromo-2-(4-(diethylamino)phenyl)-1-ethylbenz(cd)indolium dihydrogen phosphate involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity . For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to cell death . The indolium core allows for strong interactions with biological macromolecules, enhancing its efficacy .
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-2-(4-(dimethylamino)phenyl)-1-ethylbenz(cd)indolium chloride .
- 6-Bromo-2-(4-(diethylamino)phenyl)-1-ethylbenz(cd)indolium methyl sulfate .
Uniqueness
Compared to similar compounds, 6-Bromo-2-(4-(diethylamino)phenyl)-1-ethylbenz(cd)indolium dihydrogen phosphate exhibits unique properties such as higher solubility in aqueous solutions and enhanced stability under various conditions . These characteristics make it particularly valuable for specific applications in research and industry .
Properties
CAS No. |
83950-27-0 |
|---|---|
Molecular Formula |
C23H24BrN2.H2O4P C23H26BrN2O4P |
Molecular Weight |
505.3 g/mol |
IUPAC Name |
4-(6-bromo-1-ethylbenzo[cd]indol-1-ium-2-yl)-N,N-diethylaniline;dihydrogen phosphate |
InChI |
InChI=1S/C23H24BrN2.H3O4P/c1-4-25(5-2)17-12-10-16(11-13-17)23-19-9-7-8-18-20(24)14-15-21(22(18)19)26(23)6-3;1-5(2,3)4/h7-15H,4-6H2,1-3H3;(H3,1,2,3,4)/q+1;/p-1 |
InChI Key |
OQFOUBOXFMXGBA-UHFFFAOYSA-M |
Canonical SMILES |
CC[N+]1=C(C2=CC=CC3=C(C=CC1=C32)Br)C4=CC=C(C=C4)N(CC)CC.OP(=O)(O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


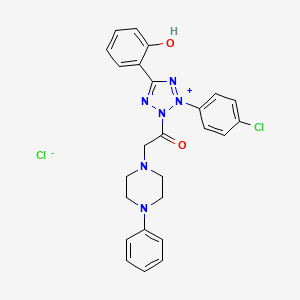
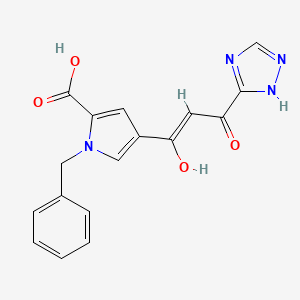

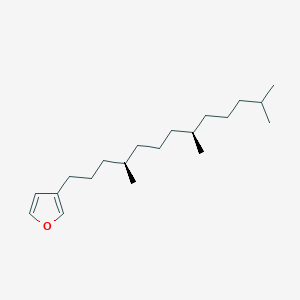
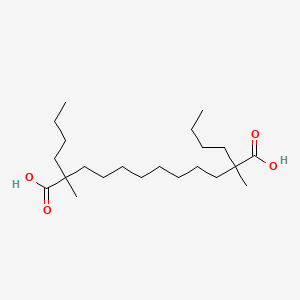
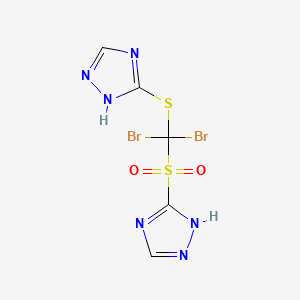
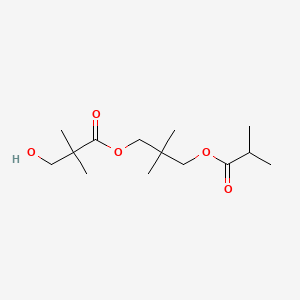
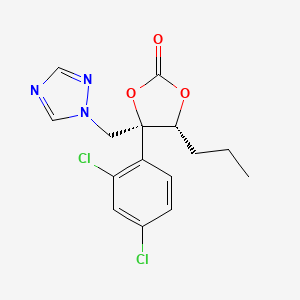

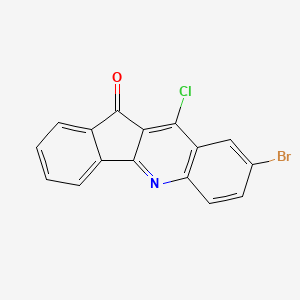
![1,3,3-Trimethyl-2-[2-(2-methyl-1H-indol-3-yl)vinyl]-3H-indolium dihydrogen phosphate](/img/structure/B12693198.png)
